molecular formula C25H27N3O6S2 B2716307 N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-82-6

N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2716307
CAS No.: 851782-82-6
M. Wt: 529.63
InChI Key: IJYPKKDEFLPMEZ-UHFFFAOYSA-N
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Description

N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and sulfonyl groups attached to a dihydropyrazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrazol ring, followed by the introduction of methoxyphenyl and sulfonyl groups. Common reagents used in these reactions include methoxybenzene, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and methoxyphenyl groups can form specific interactions with these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide: Similar structure but with a methanesulfonamide group instead of ethanesulfonamide.

    N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]propanesulfonamide: Similar structure but with a propanesulfonamide group.

Uniqueness

N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S2/c1-4-35(29,30)27-20-7-5-6-19(16-20)24-17-25(18-8-10-21(33-2)11-9-18)28(26-24)36(31,32)23-14-12-22(34-3)13-15-23/h5-16,25,27H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYPKKDEFLPMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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